molecular formula C14H21N3O3 B3235210 (S)-2-Amino-N-ethyl-3-methyl-N-(4-nitro-benzyl)-butyramide CAS No. 1353996-83-4

(S)-2-Amino-N-ethyl-3-methyl-N-(4-nitro-benzyl)-butyramide

Cat. No.: B3235210
CAS No.: 1353996-83-4
M. Wt: 279.33 g/mol
InChI Key: HOBBLWIDLWOIOA-ZDUSSCGKSA-N
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Description

(S)-2-Amino-N-ethyl-3-methyl-N-(4-nitro-benzyl)-butyramide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a chiral center, making it an enantiomerically pure substance, which can be crucial for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-ethyl-3-methyl-N-(4-nitro-benzyl)-butyramide typically involves multi-step organic reactions. One common approach is to start with the appropriate chiral precursor to ensure the desired stereochemistry. The synthetic route may involve:

    Formation of the butyramide backbone: This can be achieved through the reaction of a suitable carboxylic acid derivative with an amine.

    Introduction of the nitrobenzyl group: This step often involves nucleophilic substitution reactions where a nitrobenzyl halide reacts with the amine group.

    Final assembly: The final step involves coupling the intermediate compounds under controlled conditions to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-ethyl-3-methyl-N-(4-nitro-benzyl)-butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst in ethanol.

    Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Oxidation: Formation of nitroso or nitro derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-ethyl-3-methyl-N-(4-nitro-benzyl)-butyramide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine groups can form hydrogen bonds or ionic interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-N-ethyl-3-methyl-N-(4-nitro-phenyl)-butyramide: Similar structure but with a phenyl group instead of a benzyl group.

    (S)-2-Amino-N-ethyl-3-methyl-N-(4-nitro-benzyl)-pentanamide: Similar structure but with a pentanamide backbone.

Uniqueness

(S)-2-Amino-N-ethyl-3-methyl-N-(4-nitro-benzyl)-butyramide is unique due to its specific combination of functional groups and chiral center, which can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(2S)-2-amino-N-ethyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-4-16(14(18)13(15)10(2)3)9-11-5-7-12(8-6-11)17(19)20/h5-8,10,13H,4,9,15H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBBLWIDLWOIOA-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001153874
Record name Butanamide, 2-amino-N-ethyl-3-methyl-N-[(4-nitrophenyl)methyl]-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001153874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353996-83-4
Record name Butanamide, 2-amino-N-ethyl-3-methyl-N-[(4-nitrophenyl)methyl]-, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353996-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, 2-amino-N-ethyl-3-methyl-N-[(4-nitrophenyl)methyl]-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001153874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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